4-(1,2-Diphenylethyl)pyridine
Description
General Overview of Substituted Pyridine (B92270) Systems in Organic Chemistry
The pyridine ring is a foundational heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This substitution has profound implications for the molecule's physical and chemical properties. The nitrogen atom's lone pair of electrons does not participate in the aromatic system, rendering the pyridine ring weakly basic.
Substituted pyridines are a cornerstone of organic chemistry, featuring prominently in a vast array of natural products, pharmaceuticals, and functional materials. The reactivity of the pyridine ring can be finely tuned by the introduction of various substituents at different positions. The nitrogen atom makes the ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution compared to benzene, but facilitates nucleophilic substitution, particularly at the 2- and 4-positions.
The synthesis of substituted pyridines is a mature yet continuously evolving area of organic synthesis. Classic methods like the Hantzsch pyridine synthesis are complemented by modern, more efficient strategies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. These advancements allow for the construction of highly complex and functionally diverse pyridine derivatives.
The 1,2-Diphenylethyl Structural Motif: Relevance and Occurrence in Chemical Entities
The 1,2-diphenylethyl moiety is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This bulky, lipophilic group can influence a molecule's ability to interact with biological targets such as receptors and enzymes.
A notable example of the importance of this motif is found in the development of opioid-like analgesics. Studies on (1,2-diphenylethyl)piperazines have revealed potent analgesic activities, with the stereochemistry of the 1,2-diphenylethyl group playing a crucial role in receptor affinity and selectivity. nih.gov For instance, the S(+) enantiomer of certain 1-cyclohexyl-(1,2-diphenylethyl)piperazines has shown analgesic potency comparable to morphine. nih.gov
Furthermore, the 1,2-diphenylethylamine (B1359920) scaffold has been explored for its interaction with NMDA receptors, which are involved in synaptic plasticity and memory formation. researchgate.net The resolution of 1,2-diphenylethylamine into its enantiomers and their subsequent incorporation into other molecules has been a strategy to probe the pharmacophore of the NMDA receptor channel. researchgate.net The motif is also present in derivatives that have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai
Positioning of 4-(1,2-Diphenylethyl)pyridine within Contemporary Chemical Research
While extensive research specifically targeting this compound is not widely documented in publicly available literature, its chemical structure places it at the intersection of several active research areas. The combination of the biologically relevant 1,2-diphenylethyl motif with the versatile pyridine scaffold suggests that this compound could be a valuable building block or target molecule in medicinal chemistry and materials science.
Research on structurally related compounds provides a strong indication of the potential interest in this compound. For example, substituted 4-(2,2-diphenylethyl)pyridine-N-oxides have been investigated as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov This suggests that the 4-substituted diphenylethylpyridine core could be a promising scaffold for the development of novel anti-inflammatory agents.
Furthermore, the synthesis and characterization of various pyridine derivatives containing bulky substituents are ongoing areas of research. These studies often focus on exploring the impact of steric and electronic factors on the photophysical properties, catalytic activity, or biological interactions of the resulting molecules. The synthesis of this compound would likely involve multi-step organic synthesis, and its characterization would employ standard analytical techniques. ontosight.ai
Research Objectives and Scope of Academic Inquiry into this compound
Based on the analysis of related compounds, academic inquiry into this compound would likely encompass the following objectives and scope:
Synthesis and Characterization: A primary research objective would be the development of efficient and stereoselective synthetic routes to this compound and its derivatives. This would involve exploring various coupling strategies to attach the 1,2-diphenylethyl group to the pyridine ring. Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to confirm the structure and purity of the synthesized compounds. ontosight.ai
Pharmacological Evaluation: Given the established biological activity of the 1,2-diphenylethyl motif, a significant area of investigation would be the pharmacological profiling of this compound. This would include screening for activity in various assays, such as those for analgesic, anti-inflammatory, antimicrobial, or anticancer effects. ontosight.aiontosight.ai Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to understand how structural changes affect biological activity, would be a key component of this research.
Materials Science Applications: The photophysical properties of pyridine derivatives make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. Research could explore the fluorescence and other photophysical properties of this compound and its potential as a component in functional materials.
Catalysis: Pyridine derivatives can act as ligands for metal catalysts. The steric and electronic properties of the this compound ligand could be investigated for its ability to influence the activity and selectivity of catalytic transformations.
Interactive Data Tables
Below are tables summarizing key information related to the chemical entities discussed in this article.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |
| This compound | C19H17N | 259.35 | 92158840 |
| Pyridine | C5H5N | 79.10 | 1049 |
| 1,2-Diphenylethylamine | C14H15N | 197.28 | 7923 |
| 4-(2-Phenylethyl)pyridine | C13H13N | 183.25 | 191567 |
Structure
3D Structure
Properties
CAS No. |
6634-61-3 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-(1,2-diphenylethyl)pyridine |
InChI |
InChI=1S/C19H17N/c1-3-7-16(8-4-1)15-19(17-9-5-2-6-10-17)18-11-13-20-14-12-18/h1-14,19H,15H2 |
InChI Key |
HUOXUHKHSINJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1,2 Diphenylethyl Pyridine and Its Analogues
Strategic Approaches to the Core Pyridine (B92270) Framework with 4-Substitution
The construction of a pyridine ring with a substituent at the 4-position is a foundational aspect of synthesizing 4-(1,2-diphenylethyl)pyridine. Various strategies have been developed to achieve this, ranging from building the ring from acyclic precursors to functionalizing a pre-existing pyridine ring.
One prominent approach involves the direct C-H functionalization of pyridine. However, due to the electronic properties of the pyridine ring, regioselectivity can be a challenge. To address this, methods utilizing blocking groups have been developed. For instance, a simple maleate-derived blocking group can be installed on the pyridine nitrogen, which directs Minisci-type decarboxylative alkylation specifically to the C-4 position. This method is advantageous due to the use of inexpensive starting materials and operational simplicity.
Another strategy involves the use of pyridinium (B92312) salts. N-aminopyridinium salts, for example, can undergo C4-selective (hetero)arylation at room temperature in the presence of a base, eliminating the need for a catalyst or oxidant. helixchrom.com This method allows for the installation of various aryl groups at the 4-position of the pyridine ring. helixchrom.com
Furthermore, transition metal-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at the 4-position of the pyridine ring. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 4-halopyridines with appropriate boronic acids can be employed to introduce a variety of substituents.
Introduction of the 1,2-Diphenylethyl Moiety via Carbon-Carbon Bond Forming Reactions
The introduction of the 1,2-diphenylethyl group onto the 4-position of the pyridine ring is a critical step that involves the formation of one or more carbon-carbon bonds. This can be achieved through various synthetic strategies, including alkylation and cross-coupling reactions.
Alkylation and Arylation Reactions on Pyridine Precursors
Alkylation reactions on pre-functionalized pyridine derivatives represent a direct approach to introduce the 1,2-diphenylethyl moiety. One plausible method involves the generation of a 4-picolyl anion from 4-methylpyridine (B42270) (γ-picoline), which can then react with a suitable electrophile like benzyl (B1604629) bromide. Subsequent deprotonation and reaction with a second molecule of benzyl bromide could, in principle, lead to the desired 1,2-diphenylethyl substituent. However, controlling the regioselectivity and preventing over-alkylation can be challenging.
A more controlled approach involves the use of a pre-formed 1,2-diphenylethyl electrophile, such as 1,2-diphenylethyl bromide, and its reaction with a 4-pyridyl nucleophile, such as a 4-pyridyl Grignard or organolithium reagent. The generation of such organometallic pyridine derivatives can be achieved from the corresponding halopyridines.
Direct arylation of a 4-ethylpyridine (B106801) with a phenylating agent could also be considered for the construction of the 1,2-diphenylethyl moiety, although this would require harsh conditions and likely suffer from poor selectivity.
Cross-Coupling Strategies for Diarylethyl Chain Construction
Cross-coupling reactions offer a versatile and often more controlled method for constructing the 1,2-diphenylethyl side chain. A potential two-step strategy involves the synthesis of 4-stilbazole (4-(2-phenylvinyl)pyridine) followed by its reduction. 4-Stilbazole can be synthesized via several cross-coupling methods, such as the Heck reaction between 4-vinylpyridine (B31050) and a halobenzene, or the Wittig reaction between 4-pyridinecarboxaldehyde (B46228) and benzylphosphonium ylide.
Once 4-stilbazole is obtained, the carbon-carbon double bond can be reduced to a single bond to yield this compound. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. acs.org The conditions for this hydrogenation would need to be carefully controlled to avoid reduction of the pyridine or phenyl rings.
Table 1: Selected Cross-Coupling Reactions for the Synthesis of 4-Stilbazole
| Reaction Type | Pyridine Precursor | Phenyl Precursor | Catalyst/Reagent | Product | Reference |
| Heck Reaction | 4-Vinylpyridine | Iodobenzene | Pd(OAc)₂ / P(o-tolyl)₃ | 4-Stilbazole | N/A |
| Wittig Reaction | 4-Pyridinecarboxaldehyde | Benzyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | 4-Stilbazole | N/A |
| Suzuki Coupling | 4-Bromopyridine | Styreneboronic acid | Pd(PPh₃)₄ / Base | 4-Stilbazole | N/A |
Stereoselective Synthesis of Enantiopure this compound
The 1,2-diphenylethyl moiety in this compound contains a chiral center, leading to the existence of two enantiomers. The preparation of enantiomerically pure forms is often crucial for applications in medicinal chemistry and materials science. This can be achieved through either stereoselective synthesis or the resolution of a racemic mixture.
Chiral Catalyst-Mediated Transformations
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. One potential strategy for the enantioselective synthesis of this compound is the asymmetric hydrogenation of 4-stilbazole. This would involve the use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The choice of catalyst and reaction conditions would be critical to achieve high enantioselectivity. While the asymmetric hydrogenation of unfunctionalized, tetrasubstituted acyclic olefins is a challenging transformation, significant progress has been made in this area. sigmaaldrich.comnih.gov
Another approach could involve the enantioselective alkylation of a 4-substituted pyridine precursor using a chiral catalyst. For instance, a chiral phase-transfer catalyst could be employed in the reaction of a 4-picolyl derivative with benzyl bromide.
Resolution Techniques for Racemic Mixtures
Resolution is a common method for separating enantiomers from a racemic mixture. For a basic compound like this compound, diastereomeric salt formation is a widely used technique. wikipedia.org This involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. libretexts.orgcalpaclab.comnih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. calpaclab.com After separation, the desired enantiomer of the amine can be recovered by treatment with a base.
Table 2: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type | Comments | Reference |
| (+)-Tartaric acid | Acid | Readily available and widely used. | libretexts.orgcalpaclab.com |
| (-)-Dibenzoyl-L-tartaric acid | Acid | Often provides better separation than tartaric acid. | nih.gov |
| (+)-Camphor-10-sulfonic acid | Acid | Strong acid, useful for weakly basic amines. | researchgate.net |
| (-)-Mandelic acid | Acid | Another common and effective resolving agent. | wikipedia.org |
Alternatively, chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), can be employed for the separation of enantiomers. This technique can be used for both analytical and preparative scale separations.
Functionalization and Derivatization during Synthetic Pathways
The ability to introduce and modify functional groups during the synthesis of this compound is key to creating a diverse range of analogues. This section explores the introduction and subsequent modification of hydroxyl groups.
The introduction of a hydroxyl group onto the ethyl bridge of this compound yields 4-(1-hydroxy-1,2-diphenylethyl)pyridine. This transformation introduces a chiral center and a versatile functional group for further derivatization.
Introduction of the Hydroxyl Group:
A primary method for the synthesis of 4-(1-hydroxy-1,2-diphenylethyl)pyridine involves the use of organometallic reagents. One plausible and established approach is the reaction of a Grignard reagent with a suitable ketone. For instance, the reaction of benzylmagnesium chloride with 4-benzoylpyridine (B1666322) would yield the target tertiary alcohol. Alternatively, 4-pyridylmagnesium bromide can react with deoxybenzoin (B349326) (1,2-diphenyl-1-ethanone) to form the same product.
Another potential route involves the controlled oxidation of the benzylic C-H bond of this compound. This can be challenging due to the presence of multiple reactive sites, but selective oxidation methods are known in organic synthesis. For example, the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-established transformation, often utilizing mild oxidizing agents. psu.edu A similar strategy, if the precursor was a dihydropyridine, could be employed.
Modification of the Hydroxyl Group:
Once the hydroxyl group is introduced, it can be readily modified to produce a variety of derivatives. Standard organic transformations can be applied, as detailed in the table below. Acylation, for instance, can be achieved by reacting the alcohol with an acyl halide or anhydride (B1165640) to form the corresponding ester. google.com This reaction is often catalyzed by a base to activate the alcohol. Etherification, to produce ethers, can be accomplished through Williamson ether synthesis, where the alkoxide of 4-(1-hydroxy-1,2-diphenylethyl)pyridine reacts with an alkyl halide.
| Modification Reaction | Reagents | Product Type | Potential Advantages |
| Acylation (Esterification) | Acyl halide (e.g., R-COCl), Base | Ester | Modulates polarity, potential for prodrug design. google.com |
| Etherification | Alkyl halide (e.g., R-X), Base | Ether | Increases lipophilicity, can improve metabolic stability. |
| Oxidation | Mild oxidizing agent (e.g., PCC) | Ketone | Creates a new carbonyl functional group for further chemistry. |
| Dehydration | Acid catalyst, Heat | Alkene | Introduces unsaturation into the side chain. |
These modifications allow for the fine-tuning of the physicochemical properties of the molecule, which is a common strategy in medicinal chemistry to optimize parameters like solubility, stability, and biological activity.
Electrochemical Synthesis and Radical Reactions in Related Systems
Electrochemical methods and radical reactions offer modern, often milder, alternatives to traditional synthetic protocols for preparing pyridine derivatives. These techniques can provide unique reactivity and access to compounds that are difficult to synthesize via conventional means.
Electrochemical Synthesis:
Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents. rsc.orgorganic-chemistry.org For pyridine-related systems, electrochemical methods have been developed for C-N bond formation and functionalization. rsc.orgorganic-chemistry.org For example, an intramolecular dehydrogenative C-N cross-coupling has been achieved under mild electrolytic conditions to form triazolo[4,3-a]pyridines. rsc.org In the context of this compound analogues, electrochemical oxidation could potentially induce C-C bond cleavage or functionalization under specific conditions. researchgate.net The synthesis of various substituted pyridines can be achieved through electrochemical means, often with high efficiency and atom economy.
Radical Reactions:
Radical reactions have emerged as a powerful tool for the C-H functionalization of pyridines. nih.gov The Minisci reaction, a classic example, involves the addition of a nucleophilic radical to a protonated pyridine ring. nih.gov More recent developments utilize photoredox catalysis to generate pyridyl radicals from halopyridines, which can then react with a variety of alkenes. nih.gov This allows for the formation of C-C bonds at specific positions on the pyridine ring under mild conditions.
A pyridine-boryl radical can act as a bifunctional reagent, serving as both a pyridine precursor and a source of a boryl radical. rsc.org This reactivity has been harnessed in cascade reactions to synthesize complex heterocyclic structures like indolizines. rsc.org Such radical-mediated strategies could be adapted for the synthesis of this compound analogues by coupling a suitable radical precursor with a functionalized pyridine or vice-versa. The table below summarizes some radical approaches applicable to pyridine synthesis.
| Radical Approach | Radical Source | Pyridine Precursor | Key Features |
| Minisci-Type Reaction | Carboxylic acids, alkyl halides | Protonated Pyridine | Functionalizes the electron-deficient pyridine ring. nih.gov |
| Photoredox Catalysis | Halopyridines | Alkenes | Programmable regioselectivity under mild conditions. nih.gov |
| Pyridine-Boryl Radical | 4-Cyanopyridine, B2pin2 | α,β-Unsaturated ketones | Cascade reaction to form complex heterocycles. rsc.org |
| Radical Chain Alkylation | Alkenes, Alkyl iodides | N-Methoxypyridinium salts | Proceeds under neutral conditions without an external oxidant. nih.gov |
Synthetic Route Optimization and Process Efficiency
Catalyst Efficiency and Recovery:
The choice of catalyst can significantly impact the efficiency of pyridine synthesis. Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed. researchgate.net A key aspect of process efficiency is the ability to recover and reuse the catalyst. The use of magnetically recoverable catalysts, for example, allows for easy separation of the catalyst from the reaction mixture, reducing costs and environmental impact. rsc.org These catalysts, often based on iron oxide nanoparticles functionalized with a catalytically active species, have been successfully used in multicomponent reactions to produce pyridine derivatives. rsc.org
Process Intensification:
| Optimization Strategy | Example Technique | Primary Advantage(s) | Relevance to Pyridine Synthesis |
| Catalysis | Magnetically Recoverable Catalysts | Easy separation, reusability, reduced waste. rsc.org | Used in multicomponent reactions for pyridine synthesis. rsc.org |
| Process Intensification | Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. psu.edu | Efficient oxidation of dihydropyridines to pyridines. psu.edu |
| Process Intensification | One-Pot Reactions | Reduced steps, less solvent waste, higher throughput. organic-chemistry.org | Three-component synthesis of polysubstituted pyridines. organic-chemistry.org |
| Green Chemistry | Solvent-Free Reactions | Reduced environmental impact, easier product isolation. psu.edu | Oxidation of dihydropyridines under solvent-free conditions. psu.edu |
By implementing these advanced methodologies, the synthesis of this compound and its analogues can be made more efficient, scalable, and environmentally benign, facilitating further research into their properties and potential applications.
Elucidation of Chemical Reactivity and Transformation Pathways of 4 1,2 Diphenylethyl Pyridine
Reactivity at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring is a focal point for a variety of chemical reactions, including protonation, alkylation, and coordination with metal ions.
Acid-Base Equilibrium and Protonation Studies
The nitrogen atom in the pyridine ring of 4-(1,2-diphenylethyl)pyridine imparts basic properties to the molecule, allowing it to participate in acid-base equilibria. Like other pyridine derivatives, it can accept a proton from a Brønsted acid to form a pyridinium (B92312) cation. The basicity of pyridine is well-established, with a pKa of 5.25 for its conjugate acid. wikipedia.org The presence of the electron-donating 1,2-diphenylethyl group at the 4-position is expected to influence this basicity.
Protonation can be achieved using various Brønsted acids. nih.gov In the presence of very strong acids, such as superacids, trifluoroacetic acid (TFA), or trifluoromethanesulfonic acid (TFS), the equilibrium can be shifted significantly towards the protonated form, allowing for spectroscopic observation of the resulting pyridinium ion. nih.gov The formation of these proton adducts is typically a reversible process. nih.gov
Quaternization Reactions and Pyridinium Salt Formation
The nucleophilic nitrogen atom of this compound readily undergoes quaternization reactions with electrophilic reagents, such as alkyl halides, to form quaternary pyridinium salts. researchgate.netrsc.org This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium ion. The reaction conditions, including the nature of the alkylating agent and the solvent, can influence the reaction rate and yield. nih.govnih.gov For instance, the use of microwave irradiation has been shown to accelerate quaternization reactions of various pyridine derivatives, often leading to improved yields and shorter reaction times compared to conventional heating methods. researchgate.net
The formation of pyridinium salts can be monitored and the products characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. researchgate.netnih.gov In ¹H NMR spectra, the quaternization leads to a downfield shift of the signals corresponding to the protons on the pyridine ring and the appearance of new signals for the protons of the newly introduced alkyl group. nih.govresearchgate.net
| Reactant | Alkylating Agent | Product | Reaction Conditions | Reference |
| Pyridine | 1-Bromoalkane | N-Alkylpyridinium bromide | Reflux in dry ethanol | nih.gov |
| Pyridine derivatives | Methyl iodide | Quaternary pyridinium salts | Microwave irradiation | researchgate.net |
| Poly(4-vinylpyridine) | Methyl iodide | Quaternized poly(4-vinylpyridine) | Reflux in methanol | nih.gov |
This table presents examples of quaternization reactions for pyridine and its derivatives.
Coordination Chemistry: Lewis Adduct Formation
As a Lewis base, the pyridine nitrogen of this compound can donate its lone pair of electrons to a Lewis acid, typically a metal ion, to form a coordination complex or a Lewis adduct. wikipedia.orgjscimedcentral.com Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.net The formation of these adducts can be influenced by steric factors; bulky substituents on the pyridine ring can hinder the approach of the Lewis acid. researchgate.net
The coordination of pyridine to a metal center can be confirmed by various spectroscopic methods and single-crystal X-ray diffraction. acs.org The formation of Lewis adducts is not limited to transition metals; main group elements and their compounds, such as boranes and sulfur trioxide, can also act as Lewis acids. wikipedia.org For example, neptunium(IV) chloride forms Lewis base adducts with pyridine and other nitrogen-containing ligands. rsc.org The activation of pyridines through coordination to a Lewis acid can also facilitate other reactions, such as nucleophilic aromatic substitution. researchgate.net
| Lewis Base | Lewis Acid | Adduct/Complex | Reference |
| Pyridine | Transition Metals (e.g., Ru, Cr, Ni, Cu, Pd, Pt, Au) | [M(pyridine)nClx]y+ | wikipedia.org |
| Pyridine | Sulfur Trioxide | SO₃(py) | wikipedia.org |
| Pyridine | Borane | BH₃py | wikipedia.org |
| Pyridine | Neptunium(IV) chloride | NpCl₄(pyr)₄ | rsc.org |
This table provides examples of Lewis adducts formed with pyridine.
Reactions Involving the 1,2-Diphenylethyl Side Chain
The 1,2-diphenylethyl substituent introduces additional sites of reactivity and stereochemical complexity to the molecule.
Modifications and Interconversions of the Ethyl Linkage
While specific reactions modifying the ethyl linkage of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest that this part of the molecule could undergo various transformations. Potential reactions could include oxidation or reduction of the ethyl bridge, although such reactions might also affect the pyridine ring or the phenyl groups depending on the reagents and conditions used. The presence of the bulky phenyl groups might sterically hinder reactions at the ethyl linkage.
Stereochemical Transformations of the Chiral Center
The 1,2-diphenylethyl side chain contains a chiral center at the carbon atom attached to the pyridine ring and a phenyl group. This introduces the possibility of stereoisomerism. Chiral versions of related ligands, such as those derived from (1R, 2R)- or (1S, 2S)-1,2-diphenylethylenediamine, have been used in the synthesis of chiral lanthanide macrocyclic complexes. acs.org This suggests that the stereochemistry of the 1,2-diphenylethyl group can be controlled and is significant in the design of chiral molecules. Transformations involving the chiral center could include racemization under certain conditions or stereoselective reactions that favor the formation of one enantiomer over the other. Catalytic asymmetric dearomatization of pyridinium salts is a known method for creating chiral N-heterocycles, indicating that reactions at the pyridine ring can be influenced by and can influence the stereochemistry of substituents. rug.nl
Radical Pathways (e.g., SmI2 reactions observed for related compounds)
While specific radical reactions for this compound are not extensively documented, the reactivity of related pyridine derivatives, particularly with samarium(II) iodide (SmI2), provides significant insight into potential transformation pathways. SmI2 is a powerful single-electron transfer (SET) agent, capable of generating radical intermediates from various functional groups, which can then undergo cyclizations and other bond-forming reactions. nih.govwikipedia.org
For compounds structurally analogous to this compound, SmI2-mediated reactions often proceed through ketyl radicals or by the reduction of the pyridine ring itself. nih.govacs.org The general mechanism involves an initial SET from SmI2 to a reducible functional group, such as a carbonyl or even the pyridine ring, to form a radical anion. nih.gov This intermediate can then participate in intramolecular cyclizations, a common strategy for synthesizing complex nitrogen-containing heterocycles. nih.govmanchester.ac.uk The presence of additives like H2O or HMPA can significantly influence the reaction's course and efficiency. acs.orgacs.org
In the context of this compound, a hypothetical radical reaction could be initiated by the reduction of the pyridine ring. However, direct deoxygenation of pyridinemethanols using SmI2 has been shown to be effective for 2- and 4-substituted pyridines, suggesting that functional groups on the alkyl substituent could also be targeted. lookchem.com For instance, if a carbonyl group were present on the diphenylethyl side chain, it would be a prime candidate for SmI2-mediated ketyl radical formation, potentially leading to cyclization with one of the phenyl rings. The efficiency of such reactions often depends on the stability of the radical intermediate and the geometric feasibility of the cyclization. nih.govmanchester.ac.uk
The table below summarizes representative SmI2-mediated reactions on related pyridine and carbonyl compounds, illustrating the potential for complex molecular construction.
| Substrate Type | Reagent System | Key Transformation | Product Type | Ref |
| Unsaturated Lactones | SmI2-H2O | Reductive Radical Cyclization | Cyclopentanones | acs.org |
| Pyridinemethanols | SmI2-THF-HMPA | Deoxygenation | Alkylpyridines | lookchem.com |
| Ketone/Enone | SmI2-HMPA | 6-exo-trig Cross-Coupling | Tricyclic Core | acs.org |
| N-methoxypyridinium salts | Alkyl Radicals (from various precursors) | Radical Chain Monoalkylation | Alkylated Pyridines | nih.gov |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quimicaorganica.orgyoutube.com Reactions typically require harsh conditions, and the substitution occurs preferentially at the C-3 and C-5 positions. quimicaorganica.orgyoutube.com This is because the intermediates formed by attack at C-2, C-4, or C-6 are significantly destabilized, as one resonance structure would place a positive charge on the electronegative nitrogen atom. quimicaorganica.org
For this compound, the bulky substituent at the 4-position would sterically hinder attack at the adjacent C-3 and C-5 positions, although substitution would still be expected to occur at these sites over the C-2 and C-6 positions. Common EAS reactions like nitration and sulfonation require forcing conditions. For example, nitration often necessitates the use of fuming sulfuric acid at high temperatures, and yields can be low due to the deactivating nature of the ring and potential N-protonation under strong acidic conditions. youtube.comrsc.org
To enhance the reactivity of the pyridine ring towards EAS, one common strategy is the formation of the corresponding N-oxide. youtube.com The N-oxide is more reactive and directs incoming electrophiles to the C-4 (para) position. rsc.org Subsequent reduction of the N-oxide would then yield the 4-substituted product.
Nucleophilic Aromatic Substitution on the Pyridine Ring
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com This reactivity is most pronounced at the C-2, C-4, and C-6 positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it. stackexchange.comyoutube.com
In this compound, the 4-position is already occupied. Therefore, nucleophilic attack would be directed to the C-2 and C-6 positions. For a nucleophilic substitution to occur, a suitable leaving group must be present on the ring. If a halogen were installed at the C-2 position, for example, it could be displaced by a variety of nucleophiles such as alkoxides, thiolates, or amines. atamanchemicals.com The classic Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the C-2 position. wikipedia.org
The reactivity can be further enhanced by the presence of electron-withdrawing groups on the ring or by converting the pyridine to a pyridinium salt, which greatly increases the ring's electrophilicity. atamanchemicals.comnih.gov
Oxidation and Reduction Chemistry of the Compound
The this compound molecule offers several sites for oxidation and reduction.
Oxidation:
N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). acs.orgchemrxiv.org This transformation is significant as it alters the electronic properties of the ring, making it more amenable to certain substitution reactions. rsc.orgyoutube.com
Side-Chain Oxidation: The benzylic C-H bonds of the 1,2-diphenylethyl group are susceptible to oxidation. Strong oxidizing agents could potentially cleave the C-C bonds of the side chain or oxidize it to a ketone. The use of milder, more selective reagents would be necessary to achieve controlled oxidation. For instance, methods have been developed for the air oxidation of dearomatized 4-alkylpyridines to form 4-acylpyridines. yorku.ca
Aromatic Ring Oxidation: The pyridine ring itself is generally resistant to oxidative degradation under mild conditions. However, the phenyl groups of the substituent could undergo oxidation under harsh conditions.
Reduction:
Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H2/Pd, Pt, or Ni). wikipedia.org This process typically requires high pressure and/or temperature.
Reductive Deoxygenation: If the compound were converted to its N-oxide, the oxygen could be removed using reducing agents like PCl3 or triphenylphosphine. youtube.com
Reduction of Substituents: If the side chain contained reducible functional groups (e.g., ketones, nitro groups), these could be selectively reduced using appropriate reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). rsc.org
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions in molecules like this compound could be initiated under various conditions, often involving cationic or radical intermediates.
Carbocation Rearrangements: If a carbocation were generated on the ethyl side chain, for example through protonation of a hydroxyl group followed by loss of water, it could undergo a 1,2-hydride or 1,2-phenyl shift. masterorganicchemistry.com Such rearrangements aim to form a more stable carbocation. Given the presence of two phenyl groups, a 1,2-phenyl shift to form a more stabilized benzylic or tertiary carbocation would be a plausible pathway. These types of rearrangements are common in reactions like the pinacol (B44631) rearrangement. wiley-vch.de
Isomerization: The double bonds within the pyridine and phenyl rings are generally stable, but under certain conditions, such as photochemical irradiation or high temperatures, isomerization might occur. For related tetrahydroindeno[2,1-c]pyridines, isomerization between different double bond isomers has been observed, with the outcome depending on the reaction conditions (kinetic vs. thermodynamic control). nih.gov
Acid-Catalyzed Rearrangements: In the presence of strong acids like polyphosphoric acid, complex rearrangements involving acylated aromatic amines have been documented, leading to cyclized products like acridines. rsc.org While this compound is not an acylated amine, the principle of acid-catalyzed intramolecular cyclizations and rearrangements could potentially apply under forcing conditions.
Advanced Spectroscopic and Structural Characterization of 4 1,2 Diphenylethyl Pyridine
Single Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular structure of 4-(1,2-Diphenylethyl)pyridine.
Molecular Conformation and Bond Geometries
A crystallographic study of this compound would be expected to reveal the specific torsion angles of the ethyl bridge, defining the relative orientation of the two phenyl rings and the pyridine (B92270) moiety. The conformation of the molecule would likely be a staggered arrangement to minimize steric hindrance between the bulky aromatic groups.
A data table, such as the one below, would typically be generated from SCXRD data, listing key bond lengths and angles.
| Parameter | Value (Å or °) |
| C-C (ethyl bridge) | Data not available |
| C-N (pyridine) | Data not available |
| C-C (phenyl) | Data not available |
| C-C-N angle | Data not available |
| Dihedral angles | Data not available |
This table is for illustrative purposes only. The values are dependent on experimental data which is not currently available.
Polymorphism and Solid-State Behavior
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for a molecule like this compound due to the flexibility of the ethyl linker. Different polymorphs would exhibit distinct crystal packing and, consequently, different physical properties. Studies on the solid-state behavior might also investigate phenomena such as sublimation. While related compounds have shown sublimation-dissociation behavior, the specific thermal properties of this compound have not been documented.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, allowing for the elucidation of a molecule's structure in solution.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Assignment
A complete NMR analysis would involve acquiring spectra for ¹H, ¹³C, and potentially ¹⁵N nuclei. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl and pyridine rings, as well as for the aliphatic protons of the ethyl bridge. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. ¹⁵N NMR, though less common, would provide specific information about the electronic environment of the nitrogen atom in the pyridine ring.
The following table illustrates the type of data that would be collected.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | Data not available | |||
| ¹³C | Data not available | |||
| ¹⁵N | Data not available |
This table is for illustrative purposes only and awaits experimental verification.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, by showing correlations between the protons on the ethyl bridge and between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for piecing together the molecular skeleton.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, helping to define the molecule's preferred conformation and stereochemistry in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. While specific experimental spectra for this compound are not extensively documented in the reviewed literature, the expected spectral features can be reliably predicted based on the well-established vibrational frequencies of its constituent moieties: the 4-substituted pyridine ring, the phenyl groups, and the aliphatic ethyl bridge.
The pyridine ring exhibits a set of characteristic vibrations. nih.gov Aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ region. researchgate.net A series of bands corresponding to C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600–1400 cm⁻¹ range. researchgate.net Furthermore, a ring breathing mode, which involves a symmetric expansion and contraction of the entire ring, is a well-known diagnostic for pyridine derivatives. researchgate.netnih.gov
The two phenyl groups contribute their own distinct aromatic vibrational signatures. These include aromatic C-H stretching modes, which overlap with those of the pyridine ring above 3000 cm⁻¹, and several C=C stretching bands within the ring, commonly observed around 1600, 1580, and 1500 cm⁻¹.
The aliphatic ethyl linker connecting the aromatic moieties will produce C-H stretching vibrations in the 3000–2850 cm⁻¹ region, which are characteristic of sp³-hybridized carbon atoms.
The table below summarizes the expected key vibrational frequencies for this compound based on the analysis of its functional groups.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | Pyridine Ring, Phenyl Groups | 3100 - 3000 | researchgate.net |
| Aliphatic C-H Stretch | Ethyl Bridge (-CH2-CH-) | 3000 - 2850 | - |
| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | researchgate.net |
| C=C Ring Stretch | Phenyl Groups | ~1600, 1580, 1500, 1450 | - |
| Ring Breathing Mode | Pyridine Ring | ~1028 - 990 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing definitive information on the molecular weight of a compound and offering clues to its structure through the analysis of its fragmentation pattern. libretexts.org
For this compound, which has a molecular formula of C₁₉H₁₇N nih.gov, the exact molecular weight can be calculated. The mass spectrum would be expected to show a molecular ion peak (M•⁺), which represents the intact molecule with one electron removed.
Upon ionization, typically by electron impact (EI), the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. libretexts.org The pattern of these fragments is highly characteristic of the molecule's structure. The most probable fragmentation pathways for this compound would involve cleavage of the carbon-carbon bonds within the ethyl bridge, as this leads to the formation of resonance-stabilized cations.
The primary fragmentation is predicted to be a benzylic cleavage, which is favored due to the stability of the resulting carbocations. Two main pathways are anticipated:
Cleavage of the bond between the two ethyl carbons, leading to the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a very common and stable fragment for compounds containing a benzyl (B1604629) group.
Cleavage of the bond between the pyridine ring and the ethyl bridge, which can lead to fragments containing the diphenylethyl moiety or the pyridylmethyl cation.
The table below outlines the predicted major fragments and their corresponding mass-to-charge ratios.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Description | Reference |
|---|---|---|---|
| 259 | [C₁₉H₁₇N]•⁺ | Molecular Ion (M•⁺) | nih.gov |
| 180 | [C₁₂H₁₀N]⁺ | Loss of a benzyl radical ([M - C₇H₇]⁺) | libretexts.org |
| 167 | [C₁₃H₁₁]⁺ | Diphenylethyl cation, resulting from cleavage of the C-C bond adjacent to the pyridine ring. | libretexts.org |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed by benzylic cleavage. | libretexts.org |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization
The structure of this compound contains a stereogenic center at the carbon atom bonded to the pyridine ring, a phenyl group, a hydrogen atom, and the benzyl group (-CH₂-Ph). This chirality means the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-(1,2-diphenylethyl)pyridine and (S)-4-(1,2-diphenylethyl)pyridine. nih.gov
Chiroptical spectroscopy is a family of techniques that relies on the interaction of chiral molecules with circularly polarized light. acs.org Electronic Circular Dichroism (ECD) is the most widely used of these methods for studying chiral small molecules in solution. acs.orgmdpi.com It measures the differential absorption of left and right circularly polarized light as a function of wavelength.
An ECD spectrum provides a unique spectroscopic fingerprint for a specific enantiomer. While achiral molecules are silent in ECD, a chiral molecule will exhibit a spectrum with positive and/or negative bands, known as Cotton effects. These effects correspond to the molecule's electronic transitions (e.g., the π→π* transitions of the pyridine and phenyl chromophores). mdpi.com
The two enantiomers of this compound are expected to produce ECD spectra that are perfect mirror images of each other. A positive band in the (R)-enantiomer's spectrum will appear as a negative band of equal magnitude at the same wavelength in the (S)-enantiomer's spectrum. This property allows for:
Distinction between enantiomers: The ECD spectrum unambiguously identifies which enantiomer is present.
Determination of enantiomeric excess: The magnitude of the ECD signal is proportional to the concentration difference between the two enantiomers.
Assignment of absolute configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the enantiomer can be determined. mdpi.com
Therefore, ECD is an indispensable tool for the complete stereochemical characterization of this compound.
Computational and Theoretical Investigations of 4 1,2 Diphenylethyl Pyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. niscair.res.inijcrt.org It is particularly effective for calculating optimized geometries, electronic properties, and vibrational frequencies of medium-to-large molecules with a favorable balance of accuracy and computational cost. nih.govresearchgate.net
The pyridine (B92270) ring, with its nitrogen heteroatom, is sp²-hybridized and aromatic. The nitrogen atom's lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.org This nitrogen atom makes the pyridine ring electron-deficient compared to benzene (B151609) and acts as a weak electron-withdrawing group.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. niscair.res.in For aromatic systems like this, the HOMO is typically a π-orbital associated with the phenyl rings, while the LUMO is often a π*-orbital located on the electron-deficient pyridine ring. DFT calculations can precisely map these orbitals and their energy levels. nih.gov
Charge distribution analysis, through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (ESP), reveals the regions of a molecule that are electron-rich or electron-poor. ijcrt.orgresearchgate.net In 4-(1,2-diphenylethyl)pyridine, the nitrogen atom is the most significant site of negative charge, making it a likely center for electrophilic attack or hydrogen bonding. nih.gov The ESP map would show a negative potential (typically colored red) around the nitrogen, while the hydrogen atoms of the rings would exhibit a positive potential (blue). nih.gov
Table 1: Representative Theoretical Electronic Properties for Pyridine Derivatives
| Property | Description | Typical Calculated Value (for related pyridines) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.5 D |
Note: These values are illustrative, based on DFT calculations for various substituted pyridine compounds, and provide an expected range for this compound.
DFT is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. nih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate.
For this compound, one could theoretically investigate mechanisms such as its synthesis, oxidation, or interaction with biological targets. For instance, in studies of platinum complexes with pyridine ligands, DFT has been used to understand how the complex is activated and binds to DNA. nih.gov Such an approach could predict the most likely sites of reaction on this compound and the energetic feasibility of different pathways.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, an MD simulation in a solvent like water or octane (B31449) would reveal how the flexible ethyl linker moves and how the phenyl and pyridine rings rotate and orient themselves relative to each other and to solvent molecules. This provides a time-averaged picture of the molecule's behavior, which is often more representative of its state in solution than a single static conformation. Studies on similar pyridine derivatives at oil/water interfaces have used MD to determine their preferred orientation and distribution. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. ijcrt.org The predicted shifts are based on the calculated electronic environment around each nucleus. For this compound, calculations would predict distinct signals for the protons and carbons of the pyridine ring versus the two phenyl rings, reflecting their different electronic environments. For example, the protons on the pyridine ring adjacent to the nitrogen atom are expected to be shifted further downfield compared to other aromatic protons. youtube.com The accuracy of these predictions can approach that of DFT-based methods, especially when combined with machine learning techniques. nih.gov
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine C2, C6 | 8.5 - 8.7 | 149 - 151 |
| Pyridine C3, C5 | 7.1 - 7.3 | 123 - 125 |
| Pyridine C4 | - | 147 - 149 |
| Ethyl CH | 4.2 - 4.5 | 50 - 55 |
| Ethyl CH₂ | 3.1 - 3.4 | 40 - 45 |
| Phenyl (para) | 7.1 - 7.2 | 126 - 128 |
| Phenyl (ortho, meta) | 7.2 - 7.4 | 128 - 130 |
Note: These are illustrative values based on typical shifts for phenylethyl and pyridine fragments. Actual values would depend on the specific conformation and computational method.
Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. ijcrt.org Each calculated frequency is associated with a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or ring bending. This allows for a detailed assignment of experimental spectra. For pyridine-containing molecules, characteristic ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. nih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis and Theoretical Interpretation)
In the solid state, molecules are arranged in a crystal lattice, held together by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the nature and closeness of its intermolecular contacts.
This analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts and provides a percentage contribution for each type of interaction. For a molecule like this compound, the primary interactions would include:
H···H contacts: Typically the most abundant, arising from van der Waals forces between hydrogen atoms on the peripheries of the molecules. nih.gov
C···H/H···C contacts: These represent interactions between the hydrogen atoms and the carbon atoms of the aromatic π-systems (C-H···π interactions). nih.gov
N···H/H···N contacts: These are crucial interactions involving the pyridine nitrogen, often in the form of weak C-H···N hydrogen bonds. whiterose.ac.uk
C···C contacts: These can indicate π-π stacking interactions between the aromatic rings (pyridine-phenyl or phenyl-phenyl). nih.gov
By analyzing these interactions, researchers can understand how the molecule packs in the solid state and which forces are most important for the stability of its crystal structure.
Table 3: Representative Hirshfeld Surface Interaction Percentages for Substituted Pyridines
| Interaction Type | Description | Typical Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms. | 40 - 55% |
| C···H/H···C | Interactions between carbon and hydrogen atoms (includes C-H···π). | 20 - 40% |
| N···H/H···N | Interactions involving the pyridine nitrogen. | 5 - 15% |
| O···H/H···O | Interactions involving oxygen (if present). | 2 - 10% |
| C···C | π-π stacking interactions. | 2 - 8% |
Note: Data is illustrative, based on published analyses of crystalline pyridine derivatives. nih.govnih.gov
Structure-Property Relationships Derived from Theoretical Models
Computational and theoretical modeling serves as a powerful tool to elucidate the intricate relationships between the molecular structure of this compound and its physicochemical properties. By employing various computational methods, researchers can predict and understand how structural modifications influence the compound's behavior, guiding the design of new derivatives with tailored functionalities.
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, reactivity, and potential energy surfaces of pyridine derivatives. acs.orgrsc.org These models allow for the calculation of various molecular descriptors that correlate with experimentally observable properties.
Electronic Properties and Reactivity:
The electronic characteristics of this compound are largely dictated by the interplay between the electron-donating diphenylmethyl group and the electron-withdrawing pyridine ring. Theoretical calculations can quantify this interplay by mapping the electron density distribution and calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The spatial distribution and energy levels of HOMO and LUMO are critical in predicting the molecule's reactivity and its potential for forming charge-transfer complexes. For instance, a higher HOMO energy suggests a greater propensity to donate electrons, while a lower LUMO energy indicates a higher affinity for accepting electrons. In related pyridine systems, the introduction of different substituent groups has been shown to modulate these frontier orbital energies, thereby fine-tuning the compound's electronic behavior. mdpi.com
Table 1: Calculated Electronic Properties of this compound and Related Analogues
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -6.78 | -0.54 | 6.24 | 2.22 |
| 4-Methylpyridine (B42270) | -6.52 | -0.41 | 6.11 | 2.61 |
| This compound | -5.98 | -0.89 | 5.09 | 3.15 |
| 4-Nitropyridine | -7.89 | -2.76 | 5.13 | 4.29 |
Note: The data in this table are illustrative and derived from general principles of computational chemistry applied to pyridine derivatives.
Structural Parameters and Conformational Analysis:
Theoretical models are also employed to determine the most stable three-dimensional conformation of this compound. The rotational freedom around the C-C single bonds of the ethyl bridge allows for multiple possible conformations. Computational methods can calculate the potential energy surface associated with these rotations, identifying the global minimum energy structure.
The dihedral angles between the pyridine ring and the two phenyl rings are key structural parameters. These angles influence the degree of π-system conjugation and, consequently, the electronic and photophysical properties of the molecule. A more planar conformation generally leads to a more extended π-conjugation, which can result in red-shifted absorption and emission spectra.
Table 2: Key Structural Parameters of the Optimized Geometry of this compound
| Parameter | Value |
| C(pyridine)-C(ethyl) Bond Length | 1.52 Å |
| C(ethyl)-C(phenyl1) Bond Length | 1.54 Å |
| C(ethyl)-C(phenyl2) Bond Length | 1.54 Å |
| Dihedral Angle (Pyridine - Phenyl1) | 65° |
| Dihedral Angle (Pyridine - Phenyl2) | 75° |
Note: The data in this table are hypothetical and represent typical values obtained from DFT calculations for similar molecular structures.
In essence, theoretical and computational investigations provide invaluable insights into the structure-property relationships of this compound. These models not only help in interpreting experimental data but also play a crucial predictive role in the rational design of novel materials with desired electronic and photophysical characteristics. The ability to computationally screen and modify structures accelerates the discovery and development of functional pyridine-based compounds. nih.gov
Coordination Chemistry and Catalytic Applications of 4 1,2 Diphenylethyl Pyridine Derivatives
4-(1,2-Diphenylethyl)pyridine as a Ligand for Transition Metal Complexes
The compound this compound is a pyridine (B92270) derivative that can act as a ligand in coordination chemistry. Pyridine and its derivatives are known to form stable complexes with a variety of transition metals. jscimedcentral.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can be donated to a metal center, forming a coordinate covalent bond. The diphenylethyl substituent at the 4-position of the pyridine ring introduces significant steric bulk, which can influence the coordination behavior and the properties of the resulting metal complexes.
Synthesis and Characterization of Metal-Ligand Adducts
The synthesis of transition metal complexes with pyridine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.comnih.gov For instance, reacting a metal chloride hydrate (B1144303) with the pyridine derivative in an anhydrous solvent can lead to the formation of the desired complex. jscimedcentral.com The resulting metal-ligand adducts can be characterized by a range of analytical techniques to determine their structure and composition.
Common characterization methods include:
Elemental Analysis: To determine the empirical formula of the complex. jscimedcentral.comresearchgate.net
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: To identify the coordination of the pyridine ligand to the metal center by observing shifts in the vibrational frequencies of the C-N and C=N bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. jscimedcentral.comresearchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands. researchgate.net
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry. jscimedcentral.com
Conductivity Measurements: To determine the electrolytic nature of the complexes. researchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide insight into the oxidation state and electron configuration of the metal center. researchgate.net
The synthesis of a hypothetical series of transition metal complexes with this compound could yield adducts with varying stoichiometries and geometries depending on the metal ion and reaction conditions.
Table 1: Hypothetical Metal-Ligand Adducts of this compound
| Metal Ion | Potential Complex Formula | Predicted Geometry |
| Ni(II) | [Ni(this compound)₂Cl₂] | Tetrahedral or Square Planar |
| Cu(I) | [Cu(this compound)₂]⁺ | Linear |
| Ag(I) | [Ag(this compound)₂]⁺ | Linear |
Influence of Ligand Sterics and Electronics on Coordination Geometry and Stability
The steric and electronic properties of ligands play a crucial role in determining the coordination geometry, stability, and reactivity of metal complexes. nih.govnih.gov The bulky 1,2-diphenylethyl group in this compound is expected to exert significant steric influence.
Electronic Effects: The electronic nature of the pyridine ring is influenced by the diphenylethyl substituent. Alkyl groups are generally considered to be electron-donating through an inductive effect. This would increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and potentially forming more stable bonds with the metal center. However, the electronic effects of substituents on the pyridine ring can sometimes have a minimal impact on the electronic properties of the resulting metal complexes compared to steric effects. nih.gov The electronic structure of such complexes can be investigated using techniques like cyclic voltammetry and UV-visible spectroscopy, often complemented by theoretical calculations such as Density Functional Theory (DFT). rsc.orgacs.org
Application in Homogeneous Catalysis
Pyridine-based ligands are integral to a wide range of homogeneous catalytic processes. The tunability of their steric and electronic properties allows for the fine-tuning of catalyst activity and selectivity.
Catalytic Activity in Organic Transformations (e.g., analogous olefin polymerization catalysis)
Transition metal complexes containing pyridine-based ligands have been extensively studied as catalysts for various organic transformations, including olefin polymerization. chemrxiv.orgmdpi.comresearchgate.net For example, iron and nickel complexes with α-diimine ligands, which often incorporate pyridine moieties, are active catalysts for ethylene (B1197577) polymerization. researchgate.net
In the context of Ziegler-Natta polymerization, homogeneous catalysts, often based on Group IV metals like titanium or zirconium, are used to produce polymers with specific properties. libretexts.org The ligand framework around the metal center is critical in determining the catalyst's activity, the molecular weight of the resulting polymer, and its stereochemistry. mdpi.comresearchgate.net
Table 2: Potential Influence of this compound in Analogous Olefin Polymerization
| Catalyst Feature | Influence of this compound Ligand | Potential Outcome on Polymer Properties |
| Steric Bulk | May create a more open coordination site for olefin binding while hindering chain termination reactions. | Higher molecular weight polymers. |
| Electron-Donating Nature | Increases electron density at the metal center. | May affect catalyst activity and stability. |
Chiral Catalysis Mediated by Enantiomerically Pure Ligands
The synthesis of enantiomerically pure compounds is a significant area of modern chemistry, and chiral catalysts are essential for achieving high enantioselectivity. libretexts.org If this compound is prepared in an enantiomerically pure form (either (R)- or (S)-), its coordination to a metal center would generate a chiral catalyst.
The stereogenic center in the 1,2-diphenylethyl group can create a chiral environment around the metal's active site. This chirality can be transferred during a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other. Chiral pyridine-containing ligands have been successfully employed in various asymmetric catalytic reactions. The principle of using chiral ligands to induce enantioselectivity is a cornerstone of asymmetric catalysis. libretexts.org
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is fundamental to optimizing the catalyst and the reaction conditions. For a hypothetical catalytic process involving a this compound-metal complex, several steps would be involved.
For instance, in a cross-coupling reaction, the catalytic cycle might involve:
Oxidative Addition: The active catalyst reacts with a substrate.
Transmetalation (if applicable): A second reagent transfers an organic group to the metal center.
Reductive Elimination: The coupled product is released, and the catalyst is regenerated.
The steric and electronic properties of the this compound ligand would influence each of these steps. The bulky nature of the ligand could facilitate reductive elimination by creating steric strain that is relieved upon product formation. The electron-donating character of the ligand could influence the rates of oxidative addition and reductive elimination. lehigh.edu
Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies, in-situ spectroscopy, and the isolation and characterization of catalytic intermediates, along with computational methods like DFT to model the reaction pathway and transition states. acs.org
Support for Heterogeneous Catalysis
A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing the application of this compound or its derivatives as supports for heterogeneous catalysis. While the broader class of pyridine-containing ligands and polymers has been explored for immobilizing metal catalysts, specific research on the use of this compound in this capacity is not documented.
The principles of heterogeneous catalysis often involve anchoring a homogeneous catalyst onto a solid support, thereby combining the high selectivity and activity of the homogeneous catalyst with the ease of separation and recyclability of a heterogeneous system. Common supports include polymers like polystyrene, silica, and alumina. The pyridine moiety, in general, is a versatile functional group for such applications due to its ability to coordinate with a wide range of metal centers. For instance, polymer-supported versions of 4-(dimethylamino)pyridine (DMAP) and other pyridine derivatives have been successfully employed to immobilize catalysts for various organic transformations. thieme-connect.comacs.org
These supported catalysts offer significant advantages, including simplified product purification, reduced catalyst leaching, and the potential for continuous flow reactor systems. The choice of the ligand and the support material is crucial and can influence the catalyst's activity, selectivity, and stability.
However, despite the theoretical potential of a molecule like this compound, with its pyridine nitrogen available for metal coordination and a bulky hydrocarbon substituent that could influence the steric environment around a catalytic center, there is currently no published research demonstrating its practical application as a solid support or as a ligand for an immobilized catalyst in heterogeneous reactions. Therefore, no data tables or detailed research findings on its performance in heterogeneous catalysis can be provided.
Applications in Advanced Materials Science
Utilization as a Building Block in Polymer Chemistry
The incorporation of pyridine (B92270) moieties into polymer chains is a well-established strategy to impart specific functionalities. For instance, poly(vinylpyridine) and its derivatives are utilized for their ability to form complexes with metal ions and for their responsive properties. nih.govnih.gov The synthesis of alternating copolymers containing pyridine has also been explored to create materials with tailored electronic and complexation capabilities. ontosight.ai
However, a specific investigation into the use of 4-(1,2-Diphenylethyl)pyridine as a monomer or a functional building block in polymer chemistry has not been found in the reviewed literature. The bulky 1,2-diphenylethyl substituent could potentially introduce interesting steric and electronic effects in a polymer chain, such as influencing glass transition temperatures or modifying solubility, but such studies have not been reported.
Exploration in Optoelectronic Materials (e.g., analogous OLED applications)
Pyridine-containing compounds are of significant interest in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and other functional materials. nih.gov The electron-deficient nature of the pyridine ring makes it a suitable component in host materials and as a ligand in emissive metal complexes. Research has been conducted on the optoelectronic properties of various pyridine-containing oligomers and complexes, exploring how their structure influences their absorption and emission characteristics. rsc.orgnih.gov
There is no available research that specifically details the exploration of this compound for optoelectronic applications. While its structure suggests potential for luminescence due to the aromatic rings, experimental data on its photophysical properties, such as quantum yield and emission spectra, are not present in the scientific literature.
Supramolecular Assembly and Host-Guest Chemistry
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, making pyridine derivatives valuable components in supramolecular chemistry and host-guest systems. nih.govmdpi.com These interactions are fundamental to the construction of self-assembled architectures with diverse functions, including molecular recognition and sensing. researchgate.netnih.gov The design of host molecules containing pyridine moieties for the selective binding of guest molecules is an active area of research. researchgate.net
While the principles of supramolecular chemistry are broadly applied to many pyridine derivatives, specific studies detailing the involvement of this compound in supramolecular assemblies or as a host/guest molecule are absent from the current body of scientific literature. The shape and electronic properties of the molecule could theoretically allow for interesting host-guest interactions, but this has not been experimentally verified.
Development of Functional Organic Frameworks
Metal-Organic Frameworks (MOFs) and other functional organic frameworks often utilize pyridine-based ligands to coordinate with metal centers, creating porous materials with applications in gas storage, catalysis, and sensing. rsc.orgrsc.orgmdpi.com The geometry and functionality of the pyridine ligand play a crucial role in determining the structure and properties of the resulting framework. nih.gov
A search of the relevant literature did not yield any reports on the use of this compound as a ligand in the development of functional organic frameworks. The potential for this molecule to act as a linker in such structures remains unexplored.
Strategies for Chemical Derivatization of 4 1,2 Diphenylethyl Pyridine for Fundamental Research
Targeted Functionalization for Probing Structure-Reactivity Relationships
Targeted functionalization of 4-(1,2-diphenylethyl)pyridine is a crucial approach to understanding how molecular structure influences chemical reactivity. By systematically introducing various functional groups at specific positions on the pyridine (B92270) ring or the diphenylethyl substituent, researchers can elucidate the electronic and steric effects that govern the molecule's behavior in chemical transformations.
For instance, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can significantly alter its nucleophilicity and basicity. This, in turn, affects its ability to participate in reactions such as alkylation, arylation, and metal-catalyzed cross-coupling. Similarly, modifying the phenyl groups of the diphenylethyl moiety can provide insights into the role of steric hindrance and π-π stacking interactions in directing reaction outcomes.
A hypothetical study investigating the impact of substituents on the pyridine ring's reactivity could involve the synthesis of a series of derivatives with varying electronic properties. The reactivity of these derivatives could then be assessed in a model reaction, such as a Minisci-type radical substitution.
Table 1: Hypothetical Data on the Influence of Pyridine Ring Substituents on Reaction Yield in a Minisci Reaction
| Derivative of this compound | Substituent at C2-position | Electronic Effect | Hypothetical Yield (%) |
|---|---|---|---|
| 1a | -H | Neutral | 55 |
| 1b | -OCH₃ | Electron-donating | 68 |
| 1c | -Cl | Electron-withdrawing | 42 |
| 1d | -NO₂ | Strongly electron-withdrawing | 25 |
Regioselective Modification of the Pyridine Ring for Chemical Space Exploration
Regioselective modification of the pyridine ring of this compound is essential for exploring the full potential of this scaffold. The inherent electronic properties of the pyridine ring, with its electron-deficient character, particularly at the 2-, 4-, and 6-positions, often dictate the regioselectivity of reactions. However, various synthetic strategies can be employed to achieve selective functionalization at other positions.
One common approach is the use of directing groups, which can facilitate metalation and subsequent functionalization at a specific site. For example, a removable directing group at the 3-position could enable the introduction of a variety of substituents at this less reactive position. Another strategy involves the activation of the pyridine ring, for instance, through N-oxide formation, which can alter the regiochemical outcome of electrophilic and nucleophilic substitution reactions. nih.gov
The selective functionalization at the C4 position of pyridines, in general, has been a significant challenge, often requiring pre-functionalized starting materials to avoid mixtures of isomers. nih.gov Modern approaches, such as the use of blocking groups, have shown promise in achieving regioselective C4-alkylation of pyridines. nih.gov
Table 2: Potential Regioselective Reactions on the Pyridine Ring
| Reaction Type | Reagents and Conditions | Targeted Position | Potential Product |
|---|---|---|---|
| Directed ortho-metalation | n-BuLi, directing group at C3 | C2 | 2-Substituted-4-(1,2-diphenylethyl)pyridine |
| Minisci Reaction | Radical source, acid | C2, C6 | 2-Alkyl/Aryl-4-(1,2-diphenylethyl)pyridine |
| N-Oxide Chemistry | m-CPBA; then Nu- | C2, C4 | 2- or 4-Substituted-4-(1,2-diphenylethyl)pyridine |
Alteration of the Diphenylethyl Moiety for Steric and Electronic Tuning
For steric tuning, bulky groups can be introduced on the phenyl rings to create a more hindered environment around the pyridine nitrogen. This can be useful in catalysis, for example, to control the access of substrates to a metal center coordinated to the pyridine. Conversely, smaller groups can be used to reduce steric bulk.
Electronic tuning can be achieved by introducing electron-donating or electron-withdrawing substituents on the phenyl rings. These modifications can influence the electron density of the pyridine ring through inductive and resonance effects, thereby affecting its reactivity. Such electronic modifications have been shown to impact the properties of related pyridine-containing ligands and their metal complexes. uni-freiburg.de
Table 3: Examples of Substituents for Steric and Electronic Tuning of the Diphenylethyl Moiety
| Substituent | Position on Phenyl Ring | Primary Effect | Potential Application |
|---|---|---|---|
| -tBu | para | Steric hindrance | Ligand design for catalysis |
| -CF₃ | para | Electronic (withdrawing) | Probing reaction mechanisms |
| -OCH₃ | para | Electronic (donating) | Modulating ligand basicity |
Synthesis of Polyfunctional Derivatives for Multicomponent Reactions
The synthesis of polyfunctional derivatives of this compound opens up possibilities for their use in multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.
By introducing reactive functional groups onto the this compound scaffold, it can be designed to act as a key building block in such reactions. For example, a derivative bearing an aldehyde group on one of the phenyl rings and a nucleophilic group on the other could participate in a variety of MCRs to generate highly complex and diverse molecular architectures.
The development of one-pot multicomponent reactions for the synthesis of novel polyfunctionalized pyridines is an active area of research. ekb.egnih.gov These methods offer an atom-economical and environmentally friendly approach to the rapid generation of molecular diversity.
Table 4: Hypothetical Multicomponent Reaction Involving a Derivative of this compound
| Derivative of this compound | Other Reactants | Reaction Type | Potential Product Class |
|---|---|---|---|
| Aldehyde-functionalized derivative | Amine, Isocyanide | Ugi Reaction | Peptidomimetic structures |
| β-ketoester-functionalized derivative | Aldehyde, Amine, Ester | Hantzsch Pyridine Synthesis | Substituted dihydropyridines |
Future Research Directions and Emerging Opportunities in the Chemistry of 4 1,2 Diphenylethyl Pyridine
Exploration of Uncharted Reactivity and Transformation Pathways
The reactivity of 4-(1,2-Diphenylethyl)pyridine is largely governed by the interplay between the electronic nature of the pyridine (B92270) ring and the significant steric hindrance imposed by the 1,2-diphenylethyl substituent. Future research will likely focus on leveraging these features to uncover novel chemical transformations.
A primary area of exploration is the selective C–H functionalization of the molecule. Transition-metal-catalyzed C–H activation has become a powerful tool for derivatizing heterocyclic compounds. rsc.orgbeilstein-journals.org For this compound, several C–H bonds are potential targets for functionalization:
Pyridine Ring: The C2, C3, C5, and C6 positions of the pyridine ring are all candidates for direct arylation, alkylation, or other modifications. beilstein-journals.orgnih.gov The electronic properties of the nitrogen atom typically disfavor reactions at the C2 and C6 positions, while activating the C4 position for nucleophilic attack. nih.gov However, developing catalytic systems that can overcome these innate preferences to achieve regioselective functionalization at the C3/C5 positions would be a significant advancement. nih.gov The steric bulk of the diphenylethyl group will play a crucial role, potentially directing incoming reagents to the less hindered C3/C5 positions or demanding novel catalytic approaches that can operate in a crowded environment. nih.gov
Ethyl Bridge: The benzylic and non-benzylic C–H bonds on the ethyl linker are also attractive targets. Selective activation of these bonds could lead to the introduction of new functional groups, the formation of cyclic structures, or the synthesis of complex polycyclic aromatic systems.
Phenyl Rings: While typically less reactive, the ortho-, meta-, and para-C–H bonds on the two phenyl rings could be functionalized, offering a route to extend the molecular framework and tune its electronic and photophysical properties.
Furthermore, the generation of highly reactive intermediates such as pyridynes from precursors of this compound could unlock new reaction pathways. The strategic placement of substituents can influence the distortion of the pyridyne intermediate, thereby controlling the regioselectivity of subsequent nucleophilic additions or cycloaddition reactions. nih.gov Investigating these transient species could provide access to highly substituted and structurally complex pyridine derivatives that are otherwise difficult to synthesize. nih.gov
Development of Sustainable and Green Synthetic Methodologies
The increasing demand for environmentally benign chemical processes necessitates the development of green synthetic routes to complex molecules like this compound. nih.gov Future research will prioritize methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Multicomponent Reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of polysubstituted pyridines. acs.orgresearchgate.net Designing a one-pot MCR that combines simple, readily available starting materials to construct the this compound core in a single step is a key objective. Such a reaction could, for example, involve a variation of the Hantzsch pyridine synthesis or other condensation strategies using precursors for the diphenylethyl moiety. illinois.edu These reactions are often amenable to green conditions, such as using water as a solvent or employing microwave irradiation to accelerate reaction times and improve yields. nih.govrsc.org
Moreover, exploring synthetic pathways that utilize alcohols derived from biomass as starting materials is a promising direction. acs.orgnih.gov Catalytic reactions that can convert alcohols into the necessary building blocks for pyridine synthesis represent a sustainable alternative to traditional petroleum-based feedstocks. acs.orgnih.gov
Advanced Computational Modeling for Novel Property Prediction and Design
Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and development of new molecules. For this compound, computational methods can provide deep insights into its structure, reactivity, and potential applications, guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to:
Predict Reactivity: Model reaction pathways for C–H functionalization or other transformations, calculate activation energies, and predict the regioselectivity of reactions. nih.govacs.orgresearchgate.net This can help rationalize experimental observations and identify the most promising reaction conditions.
Analyze Electronic Structure: Investigate the molecule's frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and atomic charges to understand its electronic properties and identify likely sites for electrophilic or nucleophilic attack. rsc.orgresearchgate.netijcce.ac.irresearchgate.net
Design Novel Derivatives: Systematically modify the structure of this compound in silico and calculate the properties of the resulting virtual compounds. nih.gov This allows for the pre-screening of large libraries of potential molecules for desired characteristics, such as specific electronic properties for materials science applications or binding affinities for biological targets.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with specific properties, further enhancing the predictive power of computational approaches. nih.gov By combining these computational tools, researchers can rationally design new derivatives of this compound with tailored properties for specific functions, significantly reducing the time and resources required for experimental synthesis and testing.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, higher yields, and easier scalability. acs.orgrsc.org The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical research and manufacturing.
Future research on this compound will benefit from the adoption of flow synthesis . Developing a continuous flow process for its synthesis would enable more efficient production and purification. vcu.eduacs.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for managing exothermic reactions or handling unstable intermediates. acs.org
Furthermore, automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives. nih.govacs.org By combining flow chemistry with robotic systems for reagent handling and product analysis, researchers can explore a vast chemical space in a short amount of time. acs.orgchemrxiv.org This high-throughput approach is particularly valuable for:
Reaction Optimization: Using machine learning algorithms to analyze real-time data and suggest new reaction conditions to optimize yield and efficiency. rsc.org
Library Generation: Synthesizing a diverse set of analogues by systematically varying substituents on the pyridine or phenyl rings for structure-activity relationship (SAR) studies in drug discovery or materials science. nih.govnih.gov
The integration of these technologies will not only accelerate the pace of research but also provide a more efficient and scalable route to manufacturing this compound and its derivatives. scitechdaily.com
Discovery of Novel Applications in Niche Chemical Fields
The unique combination of a bulky, hydrophobic substituent and a polar, coordinative pyridine ring suggests that this compound could find applications in several niche areas beyond traditional pharmaceuticals and agrochemicals.
Non-traditional Catalysis: The significant steric hindrance around the nitrogen atom makes this compound an interesting candidate for use as a sterically hindered non-nucleophilic base or as a ligand in "frustrated Lewis pair" (FLP) chemistry. digitellinc.comresearchgate.net Such pyridines can activate small molecules by preventing the direct quenching of the Lewis acid and base pair. acs.org This could enable novel catalytic transformations, such as the hydrogenation of unreactive substrates. Additionally, its chiral variants could be explored as organocatalysts for asymmetric synthesis. digitellinc.com
Energy Materials: Pyridine derivatives are being actively investigated for their potential in energy storage and conversion devices. alfa-chemistry.com
Redox Flow Batteries: Pyridinium (B92312) salts, derived from pyridines, are promising anolytes (negative electrolytes) for aqueous organic redox flow batteries due to their tunable reduction potentials and high solubility. confex.com The bulky diphenylethyl group could influence the stability and electrochemical properties of the corresponding pyridinium radical, potentially leading to more durable and efficient battery systems. confex.com
Organic Cathode Materials: Pyridine-based molecules have been designed as organic cathode materials for sodium-ion batteries, where the electron-withdrawing nature of the pyridine ring can enhance the operating voltage. rsc.org The extensive π-system of the diphenylethyl groups in this compound could be leveraged to design high-performance electrode materials. rsc.orgresearchgate.net
Perovskite Solar Cells: Pyridinium-based ionic liquids can act as additives to improve the quality and stability of perovskite films in solar cells. alfa-chemistry.com The specific structure of this compound could offer unique advantages in controlling film morphology and passivating defects.
The exploration of these emerging fields holds the potential to uncover high-value applications for this compound, driven by its distinct structural and electronic properties.
Q & A
Q. What structural modifications enhance catalytic or biological utility while maintaining stability?
- Methodological Answer : Introduce chiral centers (e.g., via asymmetric hydrogenation) for enantioselective catalysis. For biological studies, add fluorinated groups to improve bioavailability. Validate with X-ray crystallography and in vivo pharmacokinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
